5-Allyl-1,3-difluoro-2-propoxybenzene
Overview
Description
5-Allyl-1,3-difluoro-2-propoxybenzene is an organic compound with the molecular formula C12H14F2O and a molecular weight of 212.24 g/mol . This compound is characterized by the presence of an allyl group, two fluorine atoms, and a propoxy group attached to a benzene ring. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-1,3-difluoro-2-propoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and allyl bromide.
Alkylation Reaction: The first step involves the alkylation of 1,3-difluorobenzene with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 5-allyl-1,3-difluorobenzene.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-1,3-difluoro-2-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or other oxidation products.
Reduction Reactions: The compound can undergo reduction reactions to modify the allyl group or other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can be used for the oxidation of the allyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Substitution: Products with different nucleophiles replacing the fluorine atoms.
Oxidation: Epoxides or other oxidized derivatives of the allyl group.
Reduction: Reduced forms of the allyl group or other functional groups.
Scientific Research Applications
5-Allyl-1,3-difluoro-2-propoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic properties, although it is not used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Allyl-1,3-difluoro-2-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-propoxybenzene: Lacks the allyl group but shares the difluoro and propoxy functionalities.
5-Allyl-1,3-difluorobenzene: Lacks the propoxy group but contains the allyl and difluoro functionalities.
5-Allyl-2-propoxybenzene: Lacks the fluorine atoms but contains the allyl and propoxy functionalities.
Uniqueness
5-Allyl-1,3-difluoro-2-propoxybenzene is unique due to the combination of its allyl, difluoro, and propoxy groups, which confer specific chemical and biological properties. This combination of functionalities makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1,3-difluoro-5-prop-2-enyl-2-propoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c1-3-5-9-7-10(13)12(11(14)8-9)15-6-4-2/h3,7-8H,1,4-6H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPWGJSIPJZPBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)CC=C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226135 | |
Record name | Benzene, 1,3-difluoro-5-(2-propen-1-yl)-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301226135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443310-30-2 | |
Record name | Benzene, 1,3-difluoro-5-(2-propen-1-yl)-2-propoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443310-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-difluoro-5-(2-propen-1-yl)-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301226135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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